molecular formula C11H18N2 B1384693 [(2R)-2-aminopropyl](benzyl)methylamine CAS No. 1035211-86-9

[(2R)-2-aminopropyl](benzyl)methylamine

Cat. No.: B1384693
CAS No.: 1035211-86-9
M. Wt: 178.27 g/mol
InChI Key: AVTMHOATGUADSI-SNVBAGLBSA-N
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Description

Properties

IUPAC Name

(2R)-1-N-benzyl-1-N-methylpropane-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2/c1-10(12)8-13(2)9-11-6-4-3-5-7-11/h3-7,10H,8-9,12H2,1-2H3/t10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVTMHOATGUADSI-SNVBAGLBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN(C)CC1=CC=CC=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CN(C)CC1=CC=CC=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-aminopropylmethylamine typically involves the reductive amination of benzylamine with an appropriate aldehyde or ketone. One common method is to react benzylamine with acetone in the presence of a reducing agent such as sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (NaBH(OAc)3). The reaction is carried out under mild conditions, usually at room temperature, to yield the desired amine.

Industrial Production Methods

In an industrial setting, the production of (2R)-2-aminopropylmethylamine may involve similar reductive amination processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as distillation or crystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-aminopropylmethylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imines or nitriles using oxidizing agents like PhI(OAc)2 in combination with TEMPO.

    Reduction: It can be reduced to form secondary or tertiary amines using reducing agents such as NaBH4 or LiAlH4.

    Substitution: The amine group can participate in nucleophilic substitution reactions, forming amides or sulfonamides when reacted with acid chlorides or sulfonyl chlorides.

Common Reagents and Conditions

    Oxidation: PhI(OAc)2 and TEMPO under mild conditions.

    Reduction: NaBH4 or LiAlH4 in anhydrous solvents.

    Substitution: Acid chlorides or sulfonyl chlorides in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Imines, nitriles.

    Reduction: Secondary or tertiary amines.

    Substitution: Amides, sulfonamides.

Scientific Research Applications

(2R)-2-aminopropylmethylamine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activity, including its interaction with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of (2R)-2-aminopropylmethylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as a ligand, binding to these targets and modulating their activity. This interaction can lead to various biological effects, depending on the specific pathway involved. For example, it may inhibit or activate certain enzymes, leading to changes in metabolic processes.

Comparison with Similar Compounds

Key Observations :

  • Chirality: The R-configuration in (2R)-2-aminopropylmethylamine distinguishes it from S-analogues (e.g., ) and may influence receptor binding in pharmacological contexts.
  • Substituents : The benzyl group enhances aromatic interactions compared to alkylamines (e.g., methyl(2-methylpropyl)amine). The trimethylsilyl group in ’s compound introduces steric hindrance, reducing reactivity but increasing stability .

Key Differences :

  • The target compound’s synthesis lacks explicit documentation but shares similarities with aziridine-based routes (). In contrast, amphetamine synthesis emphasizes enzymatic resolution for chirality control .

Physicochemical and Toxicological Properties

Property (2R)-2-aminopropylmethylamine Methyl(2-methylpropyl)amine Benzyl Alcohol
Molecular Weight 178.28 87.17 108.14
LD₅₀ (Oral, Rat) Not reported 700 mg/kg 1230 mg/kg
Aquatic Toxicity (LC₅₀) No data Not applicable 460 mg/kg (fish)

Notes:

  • Toxicity data for (2R)-2-aminopropylmethylamine is absent, but structurally related benzyl alcohol shows moderate toxicity (LC₅₀: 460 mg/kg in fish) .
  • Methyl(2-methylpropyl)amine’s lower molecular weight correlates with higher acute toxicity (LD₅₀: 700 mg/kg) .

Biological Activity

The compound (2R)-2-aminopropylmethylamine , also known as (2R)-2-aminopropylmethylamine , has garnered attention in various fields, particularly in medicinal chemistry and pharmacology. This chiral amine exhibits unique structural properties that contribute to its biological activity, making it a subject of interest for researchers exploring its potential therapeutic applications. This article will delve into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Molecular Formula

  • Chemical Formula : C11H18N2
  • Molecular Weight : 178.28 g/mol

Structural Characteristics

  • The compound is a chiral amine, possessing a specific three-dimensional arrangement that influences its interaction with biological targets. Its structure allows it to function as a ligand, potentially affecting various enzymatic and receptor-mediated pathways.

The biological activity of (2R)-2-aminopropylmethylamine primarily involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as a ligand, modulating the activity of these targets, which may lead to various biological effects depending on the pathway involved. Potential mechanisms include:

  • Enzyme Inhibition/Activation : The compound may inhibit or activate enzymes involved in metabolic processes.
  • Receptor Modulation : It may bind to receptors, influencing signaling pathways relevant to neurological functions.

Pharmacological Studies

Research has indicated that (2R)-2-aminopropylmethylamine has potential applications in treating neurological disorders due to its ability to interact with neurotransmitter systems. Notably, it has been studied for its effects on muscarinic receptors, which are implicated in cognitive function and memory.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
Enzyme InteractionModulates enzyme activity in metabolic pathways
Receptor BindingActs as a ligand for muscarinic receptors
Neuroprotective EffectsPotential therapeutic effects in neurological disorders

Neuroprotective Effects

A study investigated the neuroprotective properties of (2R)-2-aminopropylmethylamine in models of neurodegeneration. Results indicated that the compound could reduce oxidative stress and promote neuronal survival under conditions mimicking Alzheimer's disease.

Muscarinic Receptor Interaction

In another study focusing on muscarinic receptors, (2R)-2-aminopropylmethylamine demonstrated selective binding affinity. This selectivity is crucial for developing treatments targeting specific receptor subtypes associated with cognitive decline.

Table 2: Case Study Findings

Study FocusFindingsReference
NeuroprotectionReduced oxidative stress in neuronal models
Muscarinic Receptor BindingSelective binding affinity observed

Synthetic Routes

The synthesis of (2R)-2-aminopropylmethylamine typically involves reductive amination processes. The most common method includes reacting benzylamine with acetone under mild conditions using reducing agents like sodium cyanoborohydride.

Industrial Applications

In addition to its potential therapeutic uses, this compound serves as a building block in the synthesis of more complex molecules for pharmaceuticals and agrochemicals.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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[(2R)-2-aminopropyl](benzyl)methylamine
Reactant of Route 2
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[(2R)-2-aminopropyl](benzyl)methylamine

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